![molecular formula C19H21NO3 B2565690 3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638142-38-8](/img/structure/B2565690.png)
3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one, also known as BBBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. BBBO belongs to the family of benzoxazolone derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Physicochemical Properties
Research on benzoxazolone derivatives, such as those involving the synthesis and analysis of physicochemical properties, is prevalent. For instance, Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their physicochemical properties, including in vitro antioxidant activities, lipophilicity, and kinetic parameters. This research demonstrates the interest in benzoxazolone derivatives for their physicochemical properties and potential antioxidant applications [Yüksek et al., 2015].
Antimicrobial and Antioxidant Agents
Compounds bearing a benzoxazole or related heterocyclic ring have been explored for their biological activities. For example, Haneen et al. (2019) investigated the synthesis and reactions of 4H-3,1-benzoxazin-4-one derivatives for their antimicrobial and antioxidant activities. This indicates the potential of such compounds in pharmaceutical applications, particularly in developing new antimicrobial and antioxidant agents [Haneen et al., 2019].
Catalysis and Material Science
Another area of interest is the application of benzoxazole derivatives in catalysis and material science. Veranitisagul et al. (2011) explored the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, highlighting the role of benzoxazine (a compound related to benzoxazoles) in material science and catalysis [Veranitisagul et al., 2011].
properties
IUPAC Name |
3-[(2-butoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-11-22-17-8-6-5-7-15(17)13-20-16-12-14(2)9-10-18(16)23-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNDJKQCWIBOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.